Picric acid, sodium salt

Description

Contextualization within Aromatic Nitro Compound Chemistry

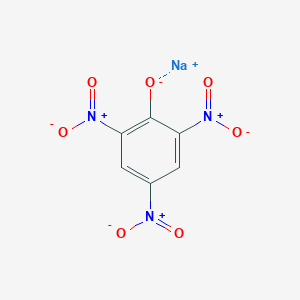

Sodium picrate (B76445), systematically named sodium 2,4,6-trinitrophenolate, is a salt derived from picric acid. nih.gov It belongs to the class of aromatic nitro compounds, which are characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. youtube.com The nitro group is strongly electron-withdrawing, a property that profoundly influences the chemical behavior of the aromatic system. youtube.com

In the case of picric acid (2,4,6-trinitrophenol), the parent compound of sodium picrate, the cumulative effect of three electron-withdrawing nitro groups renders it one of the most acidic phenols. chemeurope.comyoutube.com These groups stabilize the resulting phenoxide anion by delocalizing the negative charge across the aromatic ring, which facilitates the dissociation of the proton from the hydroxyl group. youtube.com The formation of sodium picrate is a straightforward acid-base neutralization reaction between picric acid and a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. youtube.comjes.or.jp The reduction of the nitro groups is a key reaction for these compounds, often leading to the synthesis of aromatic amines. britannica.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | sodium;2,4,6-trinitrophenolate | nih.gov |

| Molecular Formula | C₆H₂N₃NaO₇ | nih.govpinpools.com |

| Molecular Weight | 251.09 g/mol | nih.gov |

| CAS Number | 3324-58-1 | pinpools.com |

| Appearance | Yellow crystalline solid | britannica.com |

| Melting Point | >300 °C (Explodes) | chemeurope.com |

| Density | 1.856 g/cm³ | pinpools.com |

Historical Trajectories of Scientific Inquiry into Picric Acid and its Salts

The scientific journey of picric acid and its salts dates back to 1771, when British chemist Peter Woulfe first synthesized it by treating indigo (B80030) with nitric acid. britannica.comsciencehistory.orgderpharmachemica.com Initially, it was also produced by nitrating diverse organic materials such as silk, animal horn, and natural resins. chemeurope.comwikipedia.org The correct formula and a synthesis route from phenol (B47542) were established in 1841, the same year French chemist Jean-Baptiste Dumas named it "picric acid" from the Greek "pikros" (bitter), alluding to its potent bitter taste. britannica.comsciencehistory.orgderpharmachemica.comwikipedia.org

Its first significant industrial application was as a vibrant yellow dye for silk, beginning in 1849. britannica.comsciencehistory.org A notable historical anecdote tells of inhabitants of the Estonian island of Muhu using picric acid salvaged from a sunken World War I vessel to dye skirts, which led to a surge in the garments' popularity. sciencehistory.org

The compound's trajectory took a dramatic turn with the discovery of its explosive nature. Although it was initially thought that only the salts of picric acid were explosive, German chemist Hermann Sprengel proved in 1873 that the acid itself could be detonated. chemeurope.comsciencehistory.orgwikipedia.org This led to its widespread adoption as a military explosive by the late 19th century, known as Melinite in France and Lyddite in Britain. chemeurope.combritannica.com

A crucial aspect of historical research focused on the metallic salts of picric acid, the picrates. sciencehistory.org Scientists discovered that these salts, particularly those of heavy metals like copper and lead, were considerably more sensitive to impact and friction than picric acid, posing a significant risk of accidental detonation. britannica.comsciencehistory.orgwikipedia.org This inherent instability became a vital area of scientific investigation. sciencehistory.org In addition to its roles as a dye and explosive, picric acid was also used in early medicine as an antiseptic and a remedy for burns and malaria, with picric acid-soaked gauze being a common first-aid item. sciencehistory.orgderpharmachemica.comwikipedia.org

Contemporary Academic Relevance and Research Landscape of Sodium Picrate

Sodium picrate remains a compound of academic and practical interest in several modern scientific disciplines. biomall.in It is typically synthesized by the reaction of picric acid with sodium carbonate or sodium hydroxide. jes.or.jpmorphisto.de

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H2N3NaO7 |

|---|---|

Molecular Weight |

251.09 g/mol |

IUPAC Name |

sodium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C6H3N3O7.Na/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 |

InChI Key |

ZVUUCUFDAHKLKT-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Synonyms |

2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Fundamental Synthetic Routes to Sodium Picrate (B76445)

Sodium picrate, the sodium salt of picric acid, is typically synthesized through a straightforward acid-base neutralization reaction. One common method involves the reaction of picric acid (2,4,6-trinitrophenol) with a sodium base, such as sodium carbonate or sodium hydroxide (B78521).

A documented synthetic route involves the slow addition of sodium carbonate to an aqueous solution of picric acid. jes.or.jp In this process, bubbles of carbon dioxide are generated as a by-product, indicating the reaction between the acid and the carbonate. The reaction proceeds to form sodium picrate, which can then be isolated. jes.or.jp For instance, adding 5 grams of sodium carbonate to a 1% aqueous solution of picric acid (1000 ml) results in the formation of sodium picrate. jes.or.jp

Alternatively, sodium hydroxide can be used as the base. The reaction involves dissolving picric acid in water and neutralizing it with a sodium hydroxide solution. sciencemadness.orggoogle.com The resulting salt, sodium picrate, can be crystallized from the solution. This salt is also a key intermediate in the synthesis of other transition metal picrates, such as chromium picrate, where an aqueous solution of sodium picrate is reacted with a suitable metal salt like chromium nitrate (B79036). jes.or.jp

Table 1: Synthetic Routes to Sodium Picrate

| Reactant 1 | Reactant 2 | Solvent | Key Observation | Product |

|---|---|---|---|---|

| Picric Acid (1% solution) | Sodium Carbonate | Water | Generation of CO2 bubbles | Sodium Picrate |

| Picric Acid | Sodium Hydroxide | Water | Neutralization reaction | Sodium Picrate |

Mechanistic Elucidation of Picrate Anion Reactivity

The picrate anion, due to the electron-withdrawing nature of its three nitro groups, possesses a highly electron-deficient aromatic ring. This characteristic makes it susceptible to nucleophilic attack, leading to the formation of various adducts and substitution products.

The Jaffé reaction, first described in 1886, involves the reaction of creatinine (B1669602) with picric acid in an alkaline medium to produce a reddish-orange colored product. wikipedia.orghoriba-abx.com This product is identified as a Janovsky complex, a type of Meisenheimer complex formed from the nucleophilic attack of a carbanion on an electron-deficient aromatic ring. horiba-abx.comrsc.orgrsc.org

Kinetic studies of the Jaffé reaction have been conducted to understand the reaction mechanism and the factors influencing the rate of complex formation. These analyses have consistently shown that the reaction is first-order with respect to picrate, creatinine, and hydroxide ion concentration. nih.gov

Further studies confirm the mechanism involves a rate-determining attack of the creatinine anion on the picrate ion at 25°C. rsc.orgrsc.org The reaction between acetone (B3395972) and alkaline picrate, which also forms a Janovsky complex, follows the same mechanism, providing further evidence for the proposed pathway. rsc.orgrsc.org The stability constant for the 1:1 adduct between picric acid and creatinine has been determined, with a log K value of 4.26. nih.gov

Table 2: Kinetic Parameters for the Jaffé Reaction

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Reaction Order | With respect to Picrate | First-order | nih.gov |

| Reaction Order | With respect to Creatinine | First-order | nih.gov |

| Reaction Order | With respect to Hydroxide | First-order | nih.gov |

| Rate Constant (k₁K₀) | Forward reaction rate constant | 5.0 (mol/L)⁻²s⁻¹ | nih.gov |

| Stability Constant (log K) | 1:1 Creatinine-Picrate Adduct | 4.26 | nih.gov |

Investigation of Janovsky Complex Formation: The Jaffé Reaction

Proposed Reaction Pathways and Spectroscopic Evidence for Intermediates

The mechanism of the Jaffé reaction is proposed to begin with the deprotonation of creatinine at its active methylene (B1212753) group by a hydroxide ion, forming a creatinine anion (a carbanion). d-nb.info This nucleophilic anion then attacks an unsubstituted carbon position (meta to the phenoxide group) on the electron-deficient aromatic ring of the picrate ion. d-nb.info This addition step, which disrupts the aromaticity of the ring, is the rate-determining step and results in the formation of a resonance-stabilized intermediate, the Janovsky complex. rsc.orgrsc.orgd-nb.info

Spectroscopic methods have been crucial in identifying the intermediates and products of this reaction.

Spectrophotometry (UV-Vis) : The formation of the reddish-orange Janovsky complex is monitored by the appearance of a new absorbance maximum, typically around 483-520 nm. wikipedia.orgrsc.orgnih.gov Isosbestic points observed during the reaction indicate the conversion of one species (picrate) to another (the complex) without significant side reactions. rsc.orgd-nb.info

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy has been used to study the structure of the adducts formed. nih.govrsc.org For instance, in the interaction with sulfite (B76179), ¹H NMR provides evidence for the covalent addition of nucleophiles to the ring carbon atoms. rsc.org

Polarography : Polarographic studies have shown a decrease in the first nitro reduction wave of picric acid during the reaction, which supports the formation of a nitro anion structure in the chromogen. d-nb.info

Isolation of the red reaction product, along with a yellow creatinine-picrate salt, has been reported, further confirming the nature of the species involved. d-nb.inforesearchgate.net

The electron-deficient nature of the picrate ring makes it a substrate for nucleophilic aromatic substitution (SNAr) and addition reactions with various nucleophiles. scienceinfo.comresearchgate.net The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a stable Meisenheimer intermediate, followed by the departure of a leaving group. scienceinfo.comucl.ac.ukuomustansiriyah.edu.iq

The picrate ion can react with strong nucleophiles like hydroxide (OH⁻) and sulfite (SO₃²⁻) ions to form stable covalent adducts. These interactions have been examined using visible and ¹H NMR spectroscopy. rsc.org

Interaction with Hydroxide Ions : The primary interaction between the picrate ion and sodium hydroxide results in the formation of a 1:2 picrate-hydroxide complex. rsc.org This involves the covalent addition of hydroxide ions at two of the ring positions that carry hydrogen atoms. rsc.org In alkaline solutions, an equilibrium exists between the picrate ion and this second complex, which is sensitive to the hydroxide concentration. rsc.org

Interaction with Sulfite Ions : The reaction with sodium sulfite is dependent on the sulfite concentration. At low concentrations, a 1:1 adduct is formed between the picrate ion and the sulfite ion. rsc.org In more concentrated sulfite solutions, evidence points to the formation of an unusual, highly charged species with a five-fold negative charge. This is proposed to result from the covalent addition of two sulfite molecules to the picrate ion at the ring's carbon-hydrogen bonds. rsc.org

Table 3: Adducts Formed from Picrate Ion with Nucleophiles

| Nucleophile | Concentration | Stoichiometry (Picrate:Nucleophile) | Method of Observation | Reference |

|---|---|---|---|---|

| Hydroxide (OH⁻) | - | 1:2 | Visible & ¹H NMR Spectroscopy | rsc.org |

| Sulfite (SO₃²⁻) | Low | 1:1 | Visible & ¹H NMR Spectroscopy | rsc.org |

| Sulfite (SO₃²⁻) | Concentrated | 1:2 | Visible & ¹H NMR Spectroscopy | rsc.org |

Nucleophilic Aromatic Substitution and Addition Reactions

Sodium Picrate in Derivatization Chemistry

Sodium picrate is a key precursor in the synthesis of other energetic materials, most notably 2-Diazo-4,6-dinitrophenol (DDNP). The synthesis is a multi-step process that begins with picric acid. sciencemadness.org In a typical procedure, picric acid is first neutralized. This is followed by a selective reduction to create sodium picramate. sciencemadness.org

The synthesis of spherical DDNP, a form with better flowability and higher bulk density, explicitly uses this pathway. sciencemadness.org The process involves the partial reduction of picric acid using a sodium sulfide (B99878) solution to yield sodium picramate. sciencemadness.org This intermediate, sodium picramate, is then subjected to diazotization. In this step, sodium nitrite (B80452) is added to a suspension of sodium picramate in water, followed by the addition of hydrochloric acid, which initiates the conversion to DDNP. sciencemadness.orgsciencemadness.org Using the sodium salt intermediate (sodium picramate) is reported to result in a slower, more controllable reaction, which helps in producing a more free-flowing and desirable final product compared to methods that start directly with picramic acid. sciencemadness.org

Table 2: Synthesis Pathway of DDNP from Picric Acid This table is interactive. You can sort and filter the data.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Picric Acid | Sodium Sulfide Solution | Sodium Picramate | sciencemadness.org |

The chemistry of sodium picrate extends to various other nitroaromatic transformations. One significant area of study is the formation of hydride complexes. In certain microbial catabolic pathways, picrate can be transformed via a hydride ς-complex, where a hydride ion is transferred to the electron-deficient aromatic ring system. asm.org This transformation can lead to the transient accumulation of compounds like 2,4-Dinitrophenol (2,4-DNP). asm.org Such reactions are analogous to those using chemical hydride donors like sodium borohydride, which generate hydride or dihydride ς-complexes with nitroaromatic compounds. asm.orgresearchgate.net

Another observed transformation involves the inter- or intramolecular transfer of a hydrogen atom. mdpi.com In picric acid, the acidic proton from the hydroxyl group can be transferred to an adjacent nitro group, initiating a decomposition or transformation sequence. mdpi.com While this is an intramolecular process in picric acid itself, the underlying principle of transforming a nitro group via interaction with a proton source is a key aspect of nitroaromatic chemistry. The removal of nitro groups from compounds like picric acid can be induced by contact with sodium hydroxide solutions at room temperature. mdpi.com

Formation of Other Metal Picrates via Sodium Picrate as a Precursor

Sodium picrate serves as a convenient and effective precursor for the synthesis of a variety of other metal picrates. This is typically achieved through a salt metathesis reaction in an aqueous solution. The general method involves dissolving sodium picrate in water and then adding a solution of a soluble salt of the desired metal. The resulting metal picrate, if less soluble than sodium picrate, will precipitate out of the solution and can be collected by filtration. jes.or.jp

This methodology has been successfully employed to synthesize several transition-metal picrates. For example, chromium picrate can be synthesized by adding chromium nitrate nonahydrate to an aqueous solution of sodium picrate. jes.or.jp The mixture is stirred, allowing the picrate anions to bond with the transition metal cations. jes.or.jp Similar procedures are used to prepare other picrates, such as those of manganese, cobalt, and nickel, demonstrating the versatility of sodium picrate as a starting material in the chemistry of energetic salts. jes.or.jp

Table 3: Synthesis of Metal Picrates from Sodium Picrate This table is interactive. You can sort and filter the data.

| Precursor | Metal Salt Reactant | Product | Reference |

|---|---|---|---|

| Sodium Picrate | Chromium Nitrate | Chromium Picrate | jes.or.jp |

| Sodium Picrate | Manganese (II) Salt* | Manganese Picrate | jes.or.jp |

| Sodium Picrate | Cobalt (II) Salt* | Cobalt Picrate | jes.or.jp |

| Sodium Picrate | Nickel (II) Salt* | Nickel Picrate | jes.or.jp |

*Note: The specific manganese, cobalt, and nickel salts were not explicitly detailed as reactants with sodium picrate in the provided search result, but their synthesis from a picrate salt precursor is described.

Crystallographic and Solid State Chemistry Investigations

Single Crystal X-ray Diffraction Studies

Determination of Molecular and Ionic Structures

Single-crystal X-ray studies have determined that sodium picrate (B76445) typically crystallizes as a monohydrate (C₆H₂N₃NaO₇·H₂O). grafiati.comjes.or.jp The crystal structure is monoclinic, with the space group P2₁/c or the alternative setting C2/m. grafiati.compublish.csiro.au

In the crystal lattice, the sodium ion (Na⁺) is coordinated by seven oxygen atoms in a distorted monocapped trigonal prismatic geometry. publish.csiro.au Six of these oxygen atoms belong to four different picrate anions, and the seventh comes from a water molecule. publish.csiro.au This coordination involves the phenolic oxygen and an oxygen from an ortho-nitro group of two separate picrate anions, an oxygen from an ortho-nitro group of a third picrate, an oxygen from a para-nitro group of a fourth, and the oxygen of the water molecule. publish.csiro.au This intricate coordination scheme links the sodium ions into one-dimensional arrays. publish.csiro.au

The picrate anion itself shows distinct structural features. The C-O bond of the phenolic group is notably short, approximately 1.26 Å, which suggests a significant degree of double-bond character. nih.gov This is a key indicator of the delocalization of the negative charge from the oxygen atom into the aromatic ring system.

Interactive Table: Crystallographic Data for Sodium Picrate Monohydrate

| Parameter | Value | Reference |

| Chemical Formula | C₆H₂N₃NaO₇·H₂O | jes.or.jpchemicalbook.com |

| Crystal System | Monoclinic | grafiati.compublish.csiro.au |

| Space Group | P2₁/c (or C2/m) | grafiati.compublish.csiro.au |

| a (Å) | 13.074(6) | publish.csiro.au |

| b (Å) | 20.080(6) | publish.csiro.au |

| c (Å) | 3.690(3) | publish.csiro.au |

| β (°) | 90.67(3) | publish.csiro.au |

| Z | 4 | grafiati.compublish.csiro.au |

| Na⁺ Coordination | 7 | publish.csiro.au |

Z = number of formula units per unit cell.

Analysis of Supramolecular Assemblies and Intermolecular Interactions

The crystal structure of sodium picrate monohydrate is a complex supramolecular assembly stabilized by a network of non-covalent interactions. nih.govrsc.org Hydrogen bonding is a prominent feature, primarily involving the water of hydration. nih.gov The water molecule acts as a bridge, participating in the coordination of the sodium ion and forming hydrogen bonds with the oxygen atoms of the picrate anions. publish.csiro.aunih.gov

Charge-transfer interactions also play a crucial role in the crystal packing. The picrate anions, with their electron-deficient aromatic rings, tend to stack in parallel arrays. grafiati.comnih.gov The interplanar distance between stacked picrate rings is typically around 3.3 to 3.4 Å, which is characteristic of stabilizing π-π stacking and charge-transfer interactions. nih.gov These interactions, along with the ionic and hydrogen bonds, create a stable, two-dimensional polymeric structure parallel to the ab plane of the unit cell. publish.csiro.au

Quantitative Assessment of Quinonoid Resonance Contribution in the Picrate Anion

This charge delocalization is a result of the powerful electron-withdrawing effects of the three nitro groups, which pull electron density from the phenolic oxygen and distribute it throughout the ring. cdnsciencepub.com This leads to a hybrid structure that has considerable quinonoid character, where the benzene (B151609) ring's aromaticity is partially altered. uwa.edu.au This resonance stabilization is a fundamental aspect of the picrate anion's chemistry. uwa.edu.au

Polymorphism and Pseudopolymorphism of Picrate Salts

Polymorphism refers to the ability of a compound to exist in more than one crystal structure, while pseudopolymorphism involves different crystal structures arising from the incorporation of solvent molecules, such as water (hydrates). mdpi.comresearchgate.net

Identification and Structural Characterization of Polymorphic Forms

Sodium picrate is primarily characterized as its monohydrate, which is a form of pseudopolymorphism. jes.or.jp While polymorphism has been noted for other picrate salts, such as those of thallium, stable anhydrous polymorphs of sodium picrate are not commonly reported under ambient conditions. researchgate.net

A systematic study of alkali metal picrates shows that the nature of the cation significantly influences whether an anhydrous or hydrated salt is formed. publish.csiro.au Lithium and sodium picrates both form monohydrates, whereas potassium, rubidium, and cesium picrates are anhydrous. jes.or.jppublish.csiro.au These anhydrous salts are isostructural, crystallizing in the orthorhombic space group Pbca. publish.csiro.au

Factors Governing Crystal Packing and Phase Transitions

The key factor governing the crystal packing in alkali metal picrates is the coordination preference of the metal cation. publish.csiro.au The smaller sodium ion's need for a stable coordination environment is satisfied by the inclusion of a water molecule, which participates in the coordination sphere and in hydrogen bonding, thus stabilizing the monohydrate structure. publish.csiro.auacs.org

In contrast, larger cations like potassium can achieve a stable eight-fold coordination with oxygen atoms from surrounding picrate anions alone, making the formation of a hydrate (B1144303) unnecessary. publish.csiro.au The packing in these anhydrous salts is largely dictated by charge-transfer interactions between the stacked picrate anions. publish.csiro.au

Phase transitions in sodium picrate monohydrate are expected to be linked to dehydration. jes.or.jpjes.or.jp Thermal analyses, such as differential scanning calorimetry (DSC), show that the dehydration of the crystalline water occurs at elevated temperatures, typically between 350 K and 500 K. jes.or.jp This dehydration would constitute a phase transition from the monohydrate to an anhydrous form, which may have different physical and structural properties. researchgate.netresearchgate.net

Influence of Crystalline Water on Solid-State Characteristics and Stability

Single-crystal X-ray diffraction studies have elucidated the structure of sodium picrate monohydrate. grafiati.com It crystallizes in the monoclinic crystal system with the space group C2/m. grafiati.com The structure reveals a two-dimensional polymeric network where the sodium ions, picrate anions, and water molecules are intricately linked. grafiati.com

| Parameter | Sodium Picrate Monohydrate |

| Crystal System | Monoclinic |

| Space Group | C 2/m |

| a (Å) | 13.074(6) |

| b (Å) | 20.080(6) |

| c (Å) | 3.690(3) |

| β (°) | 90.67(3) |

| Z (formula units per cell) | 4 |

Table 1: Crystallographic data for sodium picrate monohydrate. grafiati.com

The presence of crystalline water has a demonstrable effect on the stability of sodium picrate, particularly concerning its thermal and physical properties.

Thermal Stability: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), have been employed to study the stability of hydrated sodium picrate. jes.or.jpresearchgate.net TGA confirms the presence of one mole of crystalline water per mole of sodium picrate. jes.or.jpresearchgate.net The dehydration process, where the crystalline water is lost, typically occurs in a temperature range of 350 K to 500 K (approximately 77 °C to 227 °C). jes.or.jp

Following dehydration, the anhydrous sodium picrate undergoes exothermic decomposition at higher temperatures. The activation energy for the start of this decomposition for sodium picrate has been determined to be 151.3 kJ/mol. jes.or.jpresearchgate.net The presence of water of hydration is known to affect the explosive properties of picrate salts, with hydrated forms generally being less sensitive to stimuli like friction compared to their anhydrous counterparts. jes.or.jpnih.gov This suggests that the energy input required to initiate a reaction is higher for the hydrated form, as energy is first consumed in the dehydration process.

Physical Stability: The water molecules contribute to the stability of the crystal lattice through hydrogen bonding. In the case of sodium picrate monohydrate, the water molecules are key structural components that link the sodium ions, reinforcing the polymeric network. grafiati.com The loss of this water upon heating leads to a collapse of the original crystal structure, transforming it into the anhydrous form, which possesses different physical and stability characteristics. The anhydrous form is more sensitive to friction, highlighting the stabilizing role of crystalline water. jes.or.jp

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of sodium picrate (B76445). These first-principles approaches model the behavior of electrons within the molecule, providing data on geometry, molecular orbitals, and charge distribution. units.itscience.gov

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. qimpy.org This is achieved by finding the lowest energy state on the potential energy surface. For sodium picrate, DFT calculations can predict bond lengths, bond angles, and dihedral angles that characterize its structure.

A detailed computational analysis using Self-Consistent-Field Molecular Orbital (SCF-MO) methods, a precursor to modern DFT, was performed on alkali picrates, including the sodium salt. cdnsciencepub.com In that study, the geometry of sodium picrate was fully optimized using the 6-31G split-valence basis set. cdnsciencepub.com Since no crystallographic diffraction data for sodium picrate were available at the time, the known crystal structure of potassium picrate was used as the starting point for the geometry optimization. cdnsciencepub.com Such calculations are crucial for establishing a reliable molecular structure from which other properties can be computed. By mapping the energy at various atomic arrangements, DFT can also describe the energy landscape, identifying stable conformers and the energy barriers between them.

Beyond DFT, other quantum mechanical methods are employed to study molecular conformations. These methods are broadly categorized as ab initio and semi-empirical.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2), solve the Schrödinger equation from first principles with no experimental parameters. researchgate.net The SCF-MO study on sodium picrate is an example of an ab initio approach, providing a foundational understanding of its conformation and charge distribution. cdnsciencepub.comresearchgate.net These methods can be computationally intensive, especially with large basis sets. cdnsciencepub.com

Semi-empirical methods , such as AM1, are derived from Hartree-Fock theory but use parameters derived from experimental data to simplify calculations. rsc.orgjcu.edu.au This makes them significantly faster and suitable for larger molecular systems or for exploring conformational space more extensively, though with some trade-off in accuracy. jcu.edu.au Both ab initio and semi-empirical methods have been used to probe the conformational aspects that influence sodium ion complexation in systems involving the picrate anion. rsc.orgjcu.edu.au

Understanding the distribution of electron density is key to predicting a molecule's reactivity. The Mulliken population analysis is a method used to assign partial charges to each atom in a molecule, offering a picture of its electrostatic landscape. science.govirjweb.com For sodium picrate, SCF-MO calculations have determined the charge distribution, revealing that the nitro groups are strong electron-withdrawing groups, which increases the susceptibility of the aromatic ring to nucleophilic attack. cdnsciencepub.com The analysis shows a significant negative charge on the oxygen atoms of the nitro groups and the phenolic oxygen, while the sodium ion carries a positive charge, confirming the ionic nature of the bond. cdnsciencepub.com

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. researchgate.net For the picrate anion, the charge transfer that occurs upon its formation from picric acid leads to a change in the HOMO-LUMO gap, influencing its stability and chemical behavior. researchgate.netresearchgate.net

Table 1: Calculated Mulliken Atomic Charges and Frontier Orbital Energies for Sodium Picrate (Note: The following data is derived from foundational SCF-MO computational studies. cdnsciencepub.com Exact values can vary based on the computational method and basis set used.)

| Parameter | Atom/Orbital | Calculated Value |

|---|---|---|

| Mulliken Charge | Na (Sodium) | +0.875 |

| O (Phenolic) | -0.730 | |

| N (ortho-NO₂) | +0.884 | |

| N (para-NO₂) | +0.890 | |

| O (of NO₂) | ~ -0.55 to -0.60 | |

| Frontier Orbitals | HOMO Energy | Data not specified in results |

| LUMO Energy | Data not specified in results |

Mechanistic Modeling and Reactivity Prediction

Computational chemistry also allows for the modeling of chemical reactions, providing insights into reaction mechanisms and predicting reactivity that can be difficult to observe experimentally.

The reduction of the three nitro groups on the picrate anion is a critical reaction, particularly in the context of its degradation and synthesis of related compounds like aminophenols. While experimental methods for reducing aromatic nitro compounds are well-established, simulating these pathways provides molecular-level detail. orientjchem.orgunimi.it

A computational study of these reduction pathways would typically involve modeling the interaction of sodium picrate with a reducing agent. The mechanism often proceeds through intermediates such as nitroso and hydroxylamine (B1172632) species, as described by the Haber-Lukashevich mechanism. orientjchem.org Quantum-chemical modeling can calculate the energies of these intermediates and the transition states that connect them. orientjchem.org This allows for the determination of the reaction's energy profile and the identification of the rate-determining step. The one-electron standard reduction potential, a measure of how easily a nitro group is reduced, can be calculated and is a key factor in predicting reactivity. researchgate.netmdpi.com Although specific simulations for the reduction of sodium picrate were not found in the provided search results, the theoretical framework for such a study is well-established.

Sodium picrate is formed through the reaction of picric acid, a strong acid, with a sodium base. This involves the transfer of a proton from the phenolic hydroxyl group of picric acid to the base, resulting in the formation of the picrate anion and a sodium cation, which then form an ion pair. cdnsciencepub.comeurjchem.com

Computational studies have provided significant insights into this process. rsc.org SCF-MO calculations have modeled the formation of the sodium picrate ion pair, optimizing its geometry and analyzing the resulting charge distribution. cdnsciencepub.com The calculations confirm the ionic character of the bond between the sodium cation and the picrate anion. cdnsciencepub.com Such models can distinguish between different types of ion pairs, such as contact ion pairs (where the ions are in direct contact) and solvent-separated ion pairs (where one or more solvent molecules are positioned between the ions). The computational approach allows for the quantification of the electrostatic interactions and the structural changes that occur upon ion-pair formation, which are critical for understanding the compound's behavior in different environments. rsc.org

Molecular Dynamics and Thermodynamics of Ion Association

The behavior of sodium picrate in solution is governed by a complex interplay of forces, including solvation effects and the association between the sodium cation and the picrate anion. Theoretical and computational chemistry studies provide valuable insights into these phenomena at a molecular level.

Modeling Solvation Effects and Ion-Pair Formation Constants

The process of ion-pair formation from free ions in solution is a critical aspect of the thermodynamics of electrolyte solutions. For sodium picrate, the association of the sodium cation (Na⁺) and the picrate anion (Pic⁻) to form an ion pair (NaPic) is influenced significantly by the surrounding solvent molecules.

Computational models, such as continuum solvation models, are employed to predict the free energy of solvation. acs.orgnih.gov These models treat the solvent as a continuous dielectric medium, which simplifies the computational complexity while still capturing the essential electrostatic interactions. acs.org The standard-state free energy of solvation can be partitioned into different components, including electronic, nuclear, and polarization contributions. acs.org More advanced "cluster-continuum" models combine explicit solvent molecules around the ion with a continuum model for the bulk solvent, offering a more refined description of the local solvation environment. nih.gov

The thermodynamics of ion association for salts like sodium picrate have been investigated using various experimental techniques, such as conductometry and spectrophotometry, which provide data to calculate ion-pair association constants (KA). researchgate.netacs.org These constants quantify the equilibrium between free ions and ion pairs in solution. For instance, studies on alkali picrates in different solvents have shown that the association is influenced by factors like solvent permittivity and temperature. researchgate.netrsc.org In solvents with low dielectric constants, the formation of ion pairs is more favorable. researchgate.net

The presence of other molecules, such as crown ethers, can significantly impact the ion-pair formation of sodium picrate. Crown ethers can encapsulate the sodium cation, forming a complex that then pairs with the picrate anion. oup.comoup.com The thermodynamics of these complexation reactions have been studied, revealing the formation of both 1:1 and 1:2 cation-ligand complexes. nankai.edu.cn The ion-pair formation constant for such complexes can be determined experimentally, providing a deeper understanding of the solute-solute and solute-solvent interactions. oup.comoup.com For example, the ion-pair formation constant (log K) for a 1:1:1 complex of sodium picrate with 15-crown-5 (B104581) in water was determined to be 4.09 ± 0.23 at 25 °C. oup.com Similarly, with 16-crown-5, the log K for the aqueous ion-pair formation with sodium was found to be 4.14 ± 0.19. nih.gov

Table 1: Experimentally Determined Ion-Pair Formation Constants for Sodium Picrate Complexes

| Complexing Agent | Solvent System | Temperature (°C) | Log KA | Reference |

|---|---|---|---|---|

| 15-Crown-5 | Water | 25 | 4.09 ± 0.23 | oup.com |

| 16-Crown-5 | Water | 25 | 4.14 ± 0.19 | nih.gov |

| 18-Crown-6 (B118740) | Water | 25 | 1.93 ± 0.05 (KNa18C6Pic) | omicsonline.org |

| None | 2-Butanone | 25 | - | researchgate.net |

Note: The values represent the logarithm of the ion-pair formation constant. A higher value indicates a greater tendency for ion-pair formation.

Computational Analysis of Cation-Anion Interactions

Computational methods, particularly those based on density functional theory (DFT), are powerful tools for analyzing the nature of the interaction between the sodium cation and the picrate anion. eurjchem.comresearchgate.net These studies can elucidate the geometric conformation of the ion pair and the electronic properties that govern their association. researchgate.net

The interaction between a cation and an anion is fundamentally electrostatic, but other forces such as polarization and dispersion also play a role. figshare.com Hirshfeld surface analysis is a computational technique used to explore these intermolecular interactions within a crystal structure. researchgate.net This method helps to visualize and quantify the contacts between different atoms, revealing the nature of the forces holding the ion pair together. researchgate.net

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for investigating the structural and dynamic properties of sodium picrate (B76445) in both solution and solid states.

In-solution NMR studies, including ¹H, ¹³C, and ²³Na NMR, are crucial for understanding the formation and structure of complexes and adducts involving the picrate anion. The formation of adducts can be confirmed by techniques such as ¹H-NMR spectroscopy. researchgate.net The change in the chemical environment upon complexation leads to shifts in the NMR signals, providing evidence for the interaction between sodium picrate and other molecules. wur.nl

For instance, the complexation of sodium picrate with ionophores can be monitored by observing changes in the chemical shifts of the ligand's protons and carbons. researchgate.net The interaction with a host molecule can cause significant upfield or downfield shifts in the signals of the picrate anion's protons, indicating the formation of a host-guest complex.

¹³C NMR spectroscopy is also a valuable technique for characterizing adducts. jcsp.org.pk The chemical shifts of the carbon atoms in the picrate ring are sensitive to the electronic environment and can be used to probe the nature of the interactions in the complex. organicchemistrydata.org The formation of charge-transfer complexes can be studied by monitoring the changes in the ¹³C chemical shifts.

²³Na NMR provides direct information about the sodium ion's environment. The chemical shift of ²³Na is highly sensitive to the coordination environment of the sodium cation. researchgate.net The formation of complexes with ligands like crown ethers or cryptands results in significant changes in the ²³Na chemical shift, which can be used to determine the stability and stoichiometry of the complexes. researchgate.net The study of ²³Na chemical shifts can help in understanding the cation transport properties of ion carriers. rsc.org

Table 1: Representative NMR Data for Picrate Adducts

| Nucleus | Adduct Type | Observed Shift (ppm) | Remarks | Reference |

|---|---|---|---|---|

| ¹H | Benzimidazolium picrate | 9.5 | Downfield signal corresponding to picrate anion protons. | |

| ¹H | Benzimidazolium picrate | 8.9 | Intense singlet for the ring proton of the benzimidazolium moiety. | |

| ¹³C | Benzimidazolium picrate | 130 | Weak signal for C1, C3, and C4 carbons with nitro groups. | |

| ¹³C | Benzimidazolium picrate | 126.4 | Signal for C5 and C6 carbons. |

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of sodium picrate in the solid phase. mdpi.com It provides information on the local environment of the nuclei, internuclear distances, and molecular motion. Temperature-dependent ²³Na NMR is particularly sensitive to ion mobility through measurements of longitudinal relaxation, line analysis, and transverse relaxation. lidsen.com

ssNMR can be used to study the crystalline and amorphous forms of sodium picrate. For example, variable-temperature ¹³C CPMAS NMR can be used to characterize different polymorphic forms. science.gov The technique can also be employed to investigate the mobility of sodium ions in materials like solid polymer electrolytes, where larger self-diffusion coefficients indicate higher ion mobility. mdpi.com The activation energy for ion motion can be determined from temperature-dependent relaxation time measurements, providing insights into the energy barriers for local and long-range ionic motion. mdpi.com

Operando ssNMR techniques allow for the real-time monitoring of structural changes during electrochemical processes, such as in sodium-ion batteries where hard carbons are used as electrode materials. rsc.org Analysis of ²³Na NMR spectra can provide insights into the insertion of sodium ions into the active material, which is indicated by shifting NMR peaks during sodiation and desodiation. rsc.org

NMR chemical shifts are sensitive to changes in the electron density around a nucleus and can therefore be used to detect interionic charge-transfer interactions. In complexes of sodium picrate, the transfer of electron density from a donor molecule to the electron-deficient picrate ring can be observed as a change in the chemical shifts of the picrate's protons and carbons.

The formation of a charge-transfer complex typically results in a downfield shift for the acceptor protons and an upfield shift for the donor protons. This is because the charge transfer reduces the electron density around the acceptor protons, making them less shielded, while it increases the electron density around the donor protons, making them more shielded.

The magnitude of the chemical shift change can provide a qualitative measure of the strength of the charge-transfer interaction. This phenomenon has been observed in various picrate adducts and is a key indicator of the formation of such complexes.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. numberanalytics.commt.com These techniques are highly effective for functional group analysis and for studying the structural changes that occur upon complexation or degradation. numberanalytics.comresearchgate.net

FT-IR and FT-Raman spectra of sodium picrate and its complexes exhibit characteristic bands corresponding to the vibrations of the various functional groups present, such as the nitro (-NO₂) groups, the aromatic ring, and the C-O bond. researchgate.netmdpi.com The formation of complexes or adducts leads to shifts in the positions and changes in the intensities of these vibrational bands, providing valuable information about the nature of the intermolecular interactions. mdpi.com

The symmetric and asymmetric stretching vibrations of the nitro groups are particularly sensitive to the electronic environment and can be used to probe charge-transfer interactions. researchgate.net In charge-transfer complexes, the frequencies of these vibrations are often shifted to lower wavenumbers, indicating a weakening of the N-O bonds due to the increased electron density on the picrate ring.

Vibrational spectroscopy is also a powerful tool for studying hydrogen bonding interactions in picrate complexes. mdpi.com The formation of hydrogen bonds can be identified by the broadening and shifting of the O-H or N-H stretching bands to lower frequencies.

Table 2: Key Vibrational Frequencies for Picrate Compounds

| Compound Type | Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |

|---|---|---|---|---|

| 2,5-dichloroanilinium picrate | - | - | - | researchgate.net |

| L-Valinium Picrate | - | Recorded | Recorded | naturalspublishing.com |

| Triethanolamine picrate | - | Elucidated | Elucidated | researchgate.net |

| S(+)clopidogrel-picrate | ν(C−O), ν(C−N), νs(NO₂) | Band shifts noted | Band shifts noted | mdpi.com |

| 2-amino-5-chloropyridine | C-H out-of-plane bending | 929, 903, 825 | 932, 905, 853 | core.ac.uk |

In situ Diffusive Reflectance Infrared Fourier-Transform (DRIFT) spectroscopy is a valuable technique for monitoring the degradation of solid materials under controlled conditions. researchgate.net This method allows for the real-time analysis of changes in the vibrational spectrum of a sample as it is subjected to factors such as heat or a reactive atmosphere.

DRIFT spectroscopy has been used to study the thermal degradation of picric acid and its salts. researchgate.net An unexpected observation from such studies was the promoting effect of KBr, often used as a diluent, on the degradation of picric acid under accelerated aging conditions. researchgate.net The technique can reveal the formation of intermediates and final products during the degradation process, providing insights into the reaction mechanism. For instance, the degradation of CO over a catalyst can be monitored by observing the transformation into carbonate species and then to CO₂. rsc.org

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are powerful non-destructive analytical techniques used to investigate the electronic transitions and vibrational overtones of molecules. For sodium picrate, a compound with significant chromophoric character due to its conjugated nitroaromatic system, these methods are invaluable for elucidating reaction mechanisms, quantifying kinetic parameters, and characterizing optical properties for materials science applications.

Spectrophotometric Monitoring of Reaction Kinetics and Adduct Formation

UV-Vis spectrophotometry is a primary tool for monitoring chemical reactions in solution, particularly when a change in color or absorbance occurs. nih.gov The intense color of the picrate anion allows for its concentration and chemical transformations to be easily tracked over time, providing detailed insights into reaction kinetics and the formation of intermediate complexes or adducts. nih.govlibretexts.org

Research has extensively used this technique to study the interactions between the picrate ion and various nucleophiles. A notable example is the reaction between sodium picrate and cyanide ions, which was studied using UV-Vis spectrophotometry. scielo.org.coresearchgate.net Investigators observed that the reaction is first-order with respect to both the cyanide and picrate ions. scielo.org.coresearchgate.net A key finding was the bathochromic (red) shift in the maximum absorbance wavelength (λmax) as the concentration of either reactant increased. This shift is associated with the formation of different stoichiometric complexes, supporting the existence of a π-type interaction in the resulting adduct. scielo.org.coresearchgate.net

Similarly, the interaction of picrate ions with sodium sulphite and sodium hydroxide (B78521) in aqueous solutions has been examined using visible spectroscopy. rsc.orgrsc.org These studies provided evidence for the covalent addition of the nucleophiles to the electron-deficient aromatic ring of the picrate ion. At low concentrations of sodium sulphite, a 1:1 adduct between the picrate and sulphite is formed. rsc.orgrsc.org In more concentrated sulphite solutions, a more complex ion is formed resulting from the addition of two sulphite molecules. rsc.orgrsc.org The reaction with sodium hydroxide primarily results in a 1:2 picrate-hydroxide complex, formed by the covalent addition of hydroxide ions at two of the ring's carbon atoms. rsc.orgrsc.org These adducts, often referred to as Meisenheimer complexes, exhibit distinct visible absorption spectra different from the precursor picrate ion, allowing for their identification and study.

Table 1: Spectrophotometric Data on Sodium Picrate Adduct Formation

| Reactant | Adduct Stoichiometry (Picrate:Reactant) | Spectroscopic Observation | Reference(s) |

|---|---|---|---|

| Cyanide | Variable stoichiometry complexes | Bathochromic shift in λmax | scielo.org.co, researchgate.net |

| Sodium Sulphite (low conc.) | 1:1 | Formation of a new absorption band | rsc.org, rsc.org |

| Sodium Sulphite (high conc.) | 1:2 | Formation of an ion with five negative charges | rsc.org, rsc.org |

| Sodium Hydroxide | 1:2 | Formation of a new, more intense absorption band | rsc.org, rsc.org |

Investigation of Optical Properties for Advanced Materials Research

The unique electronic structure of the picrate anion makes it a component of interest in the synthesis of new materials with specific optical properties, particularly in the field of nonlinear optics (NLO). UV-Vis-NIR spectroscopy is crucial for characterizing these materials, determining their transparency windows, and quantifying key optical parameters. scientific.netresearchgate.net

Researchers have synthesized and grown single crystals of various organic picrate salts and investigated their properties. For instance, Niobium-doped L-Prolinium Picrate (Nb:LPP) was synthesized and its optical transparency was investigated using a UV-Vis-NIR spectrum. scientific.net Similarly, crystals of L-valinium picrate (LVP), both pure and mixed with glycine, were analyzed. scirp.org The UV-Vis-NIR transmission spectrum showed that the material is transparent from 425 nm into the near-infrared region, a property essential for applications like frequency doubling. scirp.org The UV cut-off wavelength, which defines the lower limit of the transparency window, was determined to be around 425 nm for pure LVP. scirp.org

In another study, Beta-alaninium picrate (BAP) crystals were grown and their optical properties were thoroughly investigated using UV-Vis-NIR spectrophotometry. researchgate.net From the transmittance and absorbance data, a wide range of optical constants were calculated for the first time for this material. These include the optical band gap, refractive index, extinction coefficient, and electrical conductivity. researchgate.net Such comprehensive characterization is vital for assessing a material's potential for use in optical devices. researchgate.net The shorter wavelengths of NIR spectroscopy (typically 800-2500 nm) are particularly useful for non-destructive analysis and can provide detailed information on a material's chemical composition and structure through overtone and combination bands. rsc.orgmdpi.com

Table 2: Optical Properties of Picrate-Based NLO Crystal Candidates

| Material | Crystal System | UV Cut-off (nm) | Key Findings from UV-Vis-NIR | Reference(s) |

|---|---|---|---|---|

| Niobium-doped L-Prolinium Picrate | Monoclinic | Not specified | Characterized for optical transparency. | scientific.net |

| L-Valinium Picrate (LVP) | Not specified | ~425 | Transparent from 425 nm to 1100 nm. | scirp.org |

| Glycine-mixed L-Valinium Picrate (GVP) | Not specified | ~450-460 | Transparency above 460 nm is suitable for Nd:YAG laser applications. | scirp.org |

| Beta-alaninium Picrate (BAP) | Not specified | Not specified | Optical constants (band gap, refractive index, etc.) calculated from spectra. | researchgate.net |

Advanced Applications in Chemical Research and Materials Science

Supramolecular Chemistry and Host-Guest Complexation

The interactions of sodium picrate (B76445) with various host molecules, especially macrocyclic ligands, have been a cornerstone for advancements in suprimolecular chemistry. These studies provide fundamental insights into the principles of molecular recognition and the thermodynamics governing these interactions.

Chelation and Complexation with Macrocyclic Ligands (e.g., Crown Ethers, Calixarenes)

For instance, studies on the complexation of 18-crown-6 (B118740) with sodium surfactant salts have shown that the strength of coordination between the Na⁺ ion and the oxygen atoms of the crown ether ligand is largely independent of the anionic part of the salt. irb.hr However, the nature of the anion can influence the physical properties and thermal behavior of the resulting coordination complexes. irb.hr

Calixarenes, another class of macrocyclic ligands, also exhibit selective binding towards the sodium cation of sodium picrate. mdpi.com These phenol-based macrocycles can be functionalized to create specific binding pockets for cations. The interaction is often a combination of cation-π interactions with the electron-rich aromatic rings of the calixarene (B151959) and coordination with oxygen atoms within the macrocycle's structure. mdpi.com The hydrophobicity of calixarenes makes them particularly useful in solvent extraction studies. mdpi.com

Research has demonstrated the formation of defined 1:1 complexes between 18-crown-6 and sodium salts. irb.hr The stability of these complexes can be influenced by the solvent system and the specific geometry of the crown ether. asianpubs.org For example, the stability of the (15C5-Na)⁺ complex is notable because the ionic radius of Na⁺ (1.02 Å) is a good fit for the cavity of 15-crown-5 (B104581) (0.82-0.92 Å). asianpubs.org

Table 1: Examples of Macrocyclic Ligands Used in Sodium Picrate Complexation Studies

| Macrocyclic Ligand | Class | Key Interaction Feature with Na⁺ | Reference |

|---|---|---|---|

| 15-Crown-5 | Crown Ether | Good size compatibility between Na⁺ ion and ether cavity. | asianpubs.org |

| 18-Crown-6 | Crown Ether | Flexible backbone allows for strong coordination with Na⁺. | irb.hr |

| Benzo-15-crown-5 (B77314) | Crown Ether | Forms 1:1 stoichiometric complexes with sodium picrate. | nankai.edu.cn |

| Calix oup.comarene Esters | Calixarene | Forms complexes with alkali metal picrates for extraction. | |

| Dibenzo-24-crown-8 | Crown Ether | Used in complex formation studies with alkali metal picrates. | muk.ac.ir |

Thermodynamics of Solvent Extraction and Ion-Pair Partitioning

The solvent extraction of sodium picrate, facilitated by macrocyclic ligands, provides a powerful method to study the thermodynamics of ion-pair partitioning. nankai.edu.cnoup.comrsc.org In these systems, the macrocycle complexes with the sodium cation in the aqueous phase, and the resulting lipophilic complex is extracted into an organic solvent along with the picrate anion. The efficiency of this extraction is governed by thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°).

A continuous variation method applied to the solvent extraction of sodium picrate with benzo-15-crown-5 confirmed a 1:1 stoichiometry for the extracted complex. nankai.edu.cn The thermodynamic quantities for these extraction processes reveal that an enthalpy-entropy compensation effect is often at play, similar to what is observed in homogeneous phase complexation. rsc.org This suggests that the conformational changes and desolvation processes upon cation binding are analogous in both solvent extraction and homogeneous solutions. rsc.org

Table 2: Thermodynamic Data for the Extraction of Sodium Picrate with 15-Crown-5

| Thermodynamic Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Enthalpy Change (ΔH°) | Negative | Benzene (B151609)/water system | oup.com |

| Entropy Change (ΔS°) | Negative | Benzene/water system | oup.com |

Cation-Anion Cooperative Binding and Its Influence on Complex Stability

The stability of the host-guest complex formed between a macrocycle and sodium picrate is not solely dependent on the direct interaction between the cation and the ligand. The picrate anion also plays a significant, albeit sometimes indirect, role in a phenomenon known as cation-anion cooperative binding. nih.govnih.gov

Conversely, the nature of the anion can also have an adverse effect on cation binding. nih.gov Studies with cyclophane receptors have shown a dramatic dependence of the binding energy on the anion. nih.gov Anions with high charge density can inhibit cation binding, while more charge-dispersed anions can improve it. nih.gov The thermodynamic parameters for the association of tetramethylammonium (B1211777) picrate with a receptor showed that the binding is enthalpically driven, with a substantial enthalpy gain and an unfavorable entropy contribution. nih.gov This highlights the intricate balance of forces that govern the stability of these supramolecular assemblies.

Development of Advanced Analytical Methodologies

The unique chemical and physical properties of sodium picrate and its complexes have been exploited in the development of sophisticated analytical techniques for the detection and quantification of picrate species.

Electrochemical Sensor Design and Sensing Mechanisms for Picrate Species

Electrochemical sensors offer a sensitive and selective means for the detection of picrate. frontiersin.orgresearchgate.netmdpi.com Recent advancements have focused on the use of novel materials to enhance the performance of these sensors. One such approach involves the use of dihydroxylatopillar asianpubs.orgarene-modified gold nanoparticles combined with a cationic pillar asianpubs.orgarene-functionalized covalent organic framework (COF). researchgate.net

In this system, the gold nanoparticles act as an electrocatalyst, while the pillar asianpubs.orgarenes serve as recognition elements for sodium picrate. researchgate.net The picrate can thread into the cavity of the pillar asianpubs.orgarene, forming a 1:1 pseudorotaxane-type complex. researchgate.net This capture is facilitated by supramolecular interactions, including π-π stacking, hydrophobic interactions, and electrostatic interactions. researchgate.net Such a sensor has demonstrated a very low detection limit of 0.0017 μM for sodium picrate. researchgate.net The electrode operates at a working potential of -0.4 to -1.1 V (vs. Hg/Hg₂Cl₂). researchgate.net

The use of covalent organic frameworks (COFs) in electrochemical sensor design is a growing area of research due to their high surface area, tunable porosity, and inherent stability. frontiersin.orgresearchgate.net These materials provide an excellent platform for immobilizing recognition elements and enhancing the electrochemical signal.

Enhanced Spectrophotometric Detection Methods through Complexation

Spectrophotometry provides a straightforward and widely accessible method for the determination of picrate. The sensitivity and selectivity of these methods can be significantly enhanced through complexation. The formation of an ion-pair complex between a metal cation complexed by a ligand and the picrate anion can be extracted into an organic solvent, allowing for its quantification by measuring the absorbance of the picrate anion. tandfonline.comtandfonline.com

For example, a highly sensitive extraction-spectrophotometric method for iron involves the formation of a ternary complex with 1,10-phenanthroline (B135089) and the picrate anion. The resulting stable, red-orange ion-association complex is extracted into an organic solvent, and its absorbance is measured. While this example involves iron, the principle is applicable to other systems where a cation is complexed.

In the context of sodium picrate, complexation with a specific ligand can facilitate its extraction into a non-polar solvent, where the picrate concentration can be determined spectrophotometrically. The addition of a ligand to a solution of a metal picrate can induce significant spectral changes, which can be used to determine the formation constants of the complex. The absorbance of the picrate anion is typically measured around 356-370 nm. oup.comtandfonline.com This approach has been used to determine the concentration of ionophores like enniatin A and valinomycin (B1682140) by their ability to complex with potassium picrate and extract it into an organic phase. tandfonline.comtandfonline.com

Energetic Materials Chemistry: Chemical Stability and Decomposition Pathways

The sodium salt of picric acid, an energetic material, is a subject of significant interest in the field of energetic materials chemistry. Its chemical stability and the pathways through which it decomposes under thermal stress are critical areas of research. Understanding these characteristics is paramount for ensuring safe handling, storage, and application.

Thermal Decomposition Kinetics and Activation Energy Determination

The thermal decomposition of sodium picrate has been investigated to determine its kinetic parameters. The activation energy (Ea), a key indicator of the energy barrier for the decomposition reaction, is a focal point of these studies. Differential scanning calorimetry (DSC) is a common technique used to analyze the thermal behavior of energetic materials. jes.or.jpresearchgate.net By subjecting a sample to a controlled temperature program, the heat flow to or from the sample can be measured, revealing exothermic decomposition events.

Studies have shown that the decomposition of alkali metal picrates, including sodium picrate, begins at higher temperatures compared to picric acid itself. jes.or.jpresearchgate.net The activation energy for the onset of the exothermic decomposition of sodium picrate has been determined to be 151.3 kJ/mol. jes.or.jpresearchgate.net This value is part of a broader investigation into alkali metal picrates, which demonstrates a trend in activation energies across the group. jes.or.jpresearchgate.net The determination of activation energy often involves methods like the Kissinger method, which utilizes data from experiments conducted at various heating rates. bath.ac.ukbenthamdirect.com As the heating rate increases, the decomposition temperature shifts to higher values, and this shift is used to calculate the activation energy. bath.ac.uk

Table 1: Activation Energies of Alkali Metal Picrates

| Compound | Activation Energy (kJ/mol) |

| Lithium Picrate | 127.4 |

| Sodium Picrate | 151.3 |

| Potassium Picrate | 207.9 |

| Rubidium Picrate | 204.9 |

| Cesium Picrate | 172.8 |

This table presents the activation energies for the start of exothermic decomposition for a series of alkali metal picrates, as determined by differential scanning calorimetry (DSC) analyses at different heating rates. Data sourced from Matsunaga & Yoshida (2003). jes.or.jpresearchgate.net

Influence of Crystalline Water and Counter-Ions on Decomposition Behavior

The presence of crystalline water and the nature of the counter-ion have a significant impact on the decomposition behavior of picrate salts.

Crystalline Water:

Thermogravimetric analysis (TGA) and Karl Fischer analysis have confirmed that sodium picrate exists as a monohydrate, meaning it incorporates one water molecule per formula unit in its crystal structure. jes.or.jpresearchgate.net This is in contrast to potassium, rubidium, and cesium picrates, which are anhydrous. jes.or.jpresearchgate.net The dehydration of this crystalline water occurs at temperatures between 350 K and 500 K. jes.or.jpresearchgate.net The presence of water of hydration is known to influence the sensitivity of energetic materials. For instance, in lead picrates, a higher content of crystalline water leads to lower friction sensitivity. jes.or.jpresearchgate.net While the direct effect on the decomposition pathway of sodium picrate is a complex area of study, the initial endothermic dehydration step is a distinct event preceding the exothermic decomposition. The dehydration of lanthanoid picrate hydrates, for example, occurs in stages, indicating different binding strengths of the water molecules, which in turn affects the subsequent decomposition. oup.com

Counter-Ions:

The counter-ion plays a crucial role in the thermal stability of picrate salts. As seen in the activation energy data, there is a clear trend among the alkali metals. Sodium picrate (151.3 kJ/mol) is more stable than lithium picrate (127.4 kJ/mol) but less stable than potassium picrate (207.9 kJ/mol). jes.or.jpresearchgate.net This indicates that the identity of the alkali metal cation directly influences the energy required to initiate decomposition.

The influence of the counter-ion extends beyond simple alkali metals. Studies on lead picrates show that they have a lower onset temperature for exothermic reactions compared to sodium picrate, and the decomposition can be more violent. jes.or.jp This suggests that the nature of the ionic bond between the picrate anion and the metal cation is a determining factor in the material's stability. jes.or.jp In lanthanide complexes, the picrate anion can act as a counter-ion or directly coordinate with the metal ion, which significantly alters the resulting structure and, by extension, its thermal properties. mdpi.comsemanticscholar.org The properties of amorphous organic salts are also found to be dependent on the counter-ion, with factors like pKa and electrophilicity influencing the glass transition temperature. nih.gov

Non-Linear Optical (NLO) Properties and Materials Design

The unique electronic structure of the picrate moiety makes it a compelling component for the design of materials with non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics.

Molecular Hyperpolarizability of the Picrate Moiety

The NLO response of a material is rooted in the molecular hyperpolarizability (β) of its constituent molecules. The picrate anion, the conjugate base of picric acid, exhibits enhanced molecular hyperpolarizability. taylorandfrancis.com This enhancement is attributed to the proton transfer from the phenolic group, which increases the electron-donating ability of the phenolate (B1203915) oxygen. taylorandfrancis.comresearchgate.net The interaction between electron donor and acceptor groups within a molecule is a key principle in designing NLO materials. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT) calculations, are used to predict the hyperpolarizability of picrate derivatives. nih.gov These calculations have shown that picrate-containing molecules can possess significant microscopic NLO behavior with non-zero β values. nih.gov The formation of salts with various organic bases is a common strategy to create materials with tunable NLO properties. taylorandfrancis.com The charge transfer interactions within these molecular complexes are crucial for their NLO activity. researchgate.net

Single Crystal Growth and Characterization for NLO Applications

To harness the NLO properties of sodium picrate for practical applications, it is often necessary to grow high-quality single crystals. The slow evaporation solution growth technique is a common method used to grow single crystals of picrate-based materials. ijsrset.comscholarsresearchlibrary.com The quality and size of the crystals are critical for their performance in optical devices.

Once grown, these crystals are subjected to a battery of characterization techniques. X-ray diffraction (XRD) is used to determine the crystal structure and confirm the formation of the desired material. scholarsresearchlibrary.comijpcbs.com The transparency window of the crystal is determined using UV-Vis-NIR spectroscopy, which is a crucial parameter for NLO applications. ijpcbs.comacs.org For a material to be useful, it must be transparent at the fundamental and frequency-doubled wavelengths of the laser light being used. The second harmonic generation (SHG) efficiency, a measure of the NLO response, is often evaluated using the Kurtz-Perry powder technique, with materials like potassium dihydrogen phosphate (B84403) (KDP) serving as a reference. scholarsresearchlibrary.comarxiv.org Studies on various picrate-based organic crystals have demonstrated significant SHG efficiencies, highlighting the potential of the picrate anion in the design of new NLO materials. scholarsresearchlibrary.comacs.orgarxiv.org

Environmental Fate and Remediation Research

Environmental Degradation Pathways and Mechanisms

The breakdown of sodium picrate (B76445) in the environment can occur through various abiotic processes, primarily driven by light and heat.

Photochemical Decomposition: The role of light in the degradation of picrate is complex. While some reports suggest that picric acid and its salts are not readily degraded photochemically, other studies indicate that photodegradation can be a significant pathway, particularly under specific conditions. unl.edumorphisto.de Long-term exposure to light may lead to the decomposition of sodium picrate solutions. morphisto.de In aqueous environments, the process is influenced by co-existing substances. For instance, dissolved organic matter (DOM) can act as a photosensitizer, generating reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen that can degrade organic compounds. numberanalytics.commdpi.com The photodegradation of picric acid in marine waters under UV exposure has been observed, highlighting the importance of this pathway in aquatic systems. scireports.com.ua However, the efficiency of photodegradation is highly dependent on factors such as light wavelength and intensity, water properties (e.g., pH), and the presence of sensitizing or inhibiting molecules. numberanalytics.com

Thermal Decomposition: Sodium picrate undergoes thermal decomposition at elevated temperatures. jes.or.jp Studies show that the exothermic decomposition of sodium picrate begins at approximately 591.2 K (318.05 °C). jes.or.jp The process can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). morphisto.defujifilm.com Research on the thermal properties of alkali metal picrates has provided key data on their stability and decomposition kinetics. jes.or.jpresearchgate.net The activation energy for the thermal decomposition of sodium picrate has been determined, offering insights into its reactivity upon heating. jes.or.jpresearchgate.net Particle size also influences thermal decomposition, with smaller particles exhibiting lower decomposition temperatures due to higher surface energy and increased active sites. researchgate.net

Table 1: Thermal Decomposition Properties of Alkali Metal Picrates

Comparative data on the onset temperature of exothermic decomposition and activation energy for various alkali metal picrates.

| Compound | Decomposition Onset Temperature (K) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Lithium Picrate | 582.7 | 127.4 | jes.or.jpresearchgate.net |

| Sodium Picrate | 591.2 | 151.3 | jes.or.jpresearchgate.net |

| Potassium Picrate | 602.4 | 207.9 | jes.or.jpresearchgate.net |

| Rubidium Picrate | 606.6 | 204.9 | jes.or.jpresearchgate.net |

| Caesium Picrate | 589.4 | 172.8 | jes.or.jpresearchgate.net |

The stability, transport, and degradation of sodium picrate are significantly influenced by the components of the environmental matrix, particularly in soil and water. The mobility of the picrate anion is highly variable and depends on the specific mineral and organic composition of the soil. unl.edu

Key interactions within the soil matrix include:

Clay Minerals and Cations: The interaction with clays (B1170129) is dictated by the associated cations. In the presence of calcium ions (Ca²⁺) and calcium clays, picric acid undergoes rapid and complete flocculation, which removes the picrate anion from the solution. unl.edu Conversely, environments rich in sodium ions (Na⁺) and sodium clays result in the formation of stable suspensions, keeping the picrate anion in the solution and thus making it more mobile. unl.edu Intermediate effects are observed in mixed-ion systems. unl.edu

Humic Substances: Humic materials, a major component of soil organic matter, can interfere with analytical measurements of picrate and potentially affect its environmental behavior. unl.edu These highly colored acids can be retained by ion exchangers and may interact with the picrate anion, although their absorptivity does not change significantly with pH like the picric acid/picrate system. unl.edu

Dissolved Organic Matter (DOM): In aquatic systems, DOM can either inhibit photodegradation by acting as a light screen or promote it by acting as a photosensitizer, generating reactive species that degrade pollutants. mdpi.com

Table 2: Effect of Soil Matrix Components on Picrate Behavior

Summary of the influence of different soil components on the environmental fate of the picrate anion.

| Matrix Component | Interaction | Effect on Picrate | Reference |

|---|---|---|---|

| Calcium Ions (Ca²⁺) + Calcium Clays | Flocculation | Removed from solution (immobilized) | unl.edu |

| Sodium Ions (Na⁺) + Sodium Clays | Formation of stable suspension | Remains in solution (mobile) | unl.edu |

| Mixed Cation Clays (e.g., Ca²⁺ with Na⁺ clays) | Intermediate effects | Variable mobility | unl.edu |

| Humic Substances | Sorption / Interference | Potential for retention in soil organic matter | unl.edu |

Advanced Remediation Strategies for Picrate Contamination

Due to the persistence and potential toxicity of picrate, various advanced strategies are being researched and applied for the remediation of contaminated sites.

Chemical remediation methods aim to transform hazardous contaminants into less harmful substances.

Advanced Oxidation Processes (AOPs): AOPs are characterized by the generation of highly reactive radicals, such as the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants. mdpi.comnih.gov These technologies are considered promising for the degradation of recalcitrant compounds like nitroaromatics. researchgate.netroutledge.com Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron ions (typically Fe²⁺) to generate hydroxyl radicals. aqua-innovation.chresearchgate.net The process can be enhanced with UV light (photo-Fenton). routledge.com

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with pollutants or be combined with UV light or H₂O₂ to produce hydroxyl radicals. aqua-innovation.chresearchgate.net

Photocatalysis: This process often utilizes semiconductor materials like titanium dioxide (TiO₂) or goethite (α-FeOOH), which, upon UV irradiation, generate electron-hole pairs that lead to the formation of reactive oxygen species. taylorandfrancis.com Goethite particles have been shown to be effective for the adsorptive removal and oxidative degradation of picric acid and ammonium (B1175870) picrate from solutions. taylorandfrancis.com

Chemical Reduction: The reduction of nitroaromatic compounds to their corresponding amino derivatives is a key transformation pathway that often results in less toxic and more biodegradable products. researchgate.net This can be achieved using various reducing agents. For instance, zero-valent iron (ZVI) has been widely studied for the reductive degradation of various environmental contaminants, including nitroaromatics. researchgate.net

Biological approaches leverage the metabolic capabilities of living organisms to clean up contaminated environments. mdpi.com

Bioremediation: This strategy uses microorganisms to break down contaminants. clu-in.org While picrate can be toxic to some microorganisms, certain adapted microbial strains can utilize it as a source of nitrogen or carbon. researchgate.netclu-in.org Bioremediation can be enhanced through:

Biostimulation: Involves modifying the environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. clu-in.org

Bioaugmentation: Involves the introduction of specific, often pre-selected, microorganisms to a contaminated site to supplement the native microbial population. clu-in.org

Phytoremediation: This approach uses plants to remove, degrade, or stabilize contaminants. clu-in.orgscireports.com.ua It is considered a cost-effective and environmentally friendly technology. clu-in.org Picric acid is among the munitions compounds that can be treated by phytoremediation. clu-in.orggatech.edu The primary mechanisms include:

Phytodegradation (Phytotransformation): Plants take up and biochemically break down organic contaminants internally using enzymes. clu-in.org

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the rhizosphere (the area around plant roots), which is enhanced by substances exuded by the roots. clu-in.org

Phytoextraction (Phytoaccumulation): The uptake of contaminants by plant roots and their translocation to the harvestable, above-ground parts of the plant. clu-in.org

Table 3: Phytoremediation Mechanisms for Organic Contaminants

Overview of different phytoremediation processes and the types of organic chemicals they can treat, including picric acid.

| Mechanism | Description | Applicable Contaminants (Examples) | Reference |

|---|---|---|---|